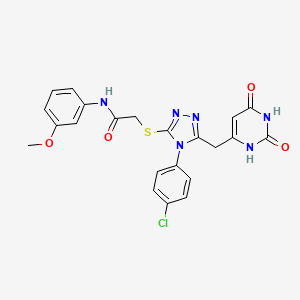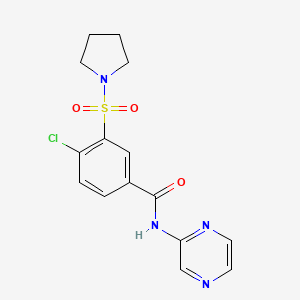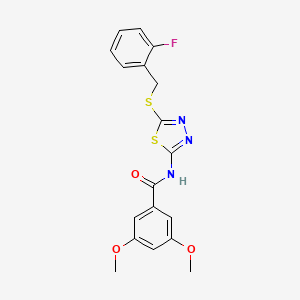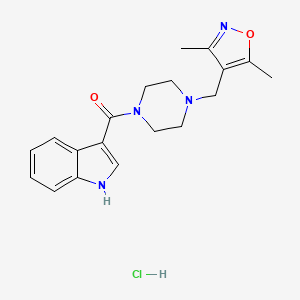![molecular formula C20H15Cl3OS B2943950 1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol CAS No. 252026-54-3](/img/structure/B2943950.png)
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(4-chlorophenyl) sulfone is a compound that has some structural similarities . It is used as a precursor to prepare 4,4’-diamino-diphenyl sulfone and polysulfone plastics . It is also used to prepare rigid and temperature resistant polymers such as PES or Udel through polymerization with bisphenol-A and bisphenol-S .
Molecular Structure Analysis
The molecular formula of Bis(4-chlorophenyl) sulfone is C12H8Cl2O2S . The SMILES representation is ClC1=CC=C (C=C1)S (=O) (=O)C1=CC=C (Cl)C=C1 .Physical And Chemical Properties Analysis
Bis(4-chlorophenyl) sulfone is a white crystalline powder . It is insoluble in water . It has a melting point of 145.0-152.0°C .科学的研究の応用
Catalytic Activity in Oxidation Reactions
1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanol demonstrates potential in catalysis, particularly in the selective oxidation of alcohols to aldehydes and ketones. Research highlights its use in conjunction with oxo-rhenium complexes, showcasing efficiency in oxidizing primary and secondary alcohols without further oxidation to acids. The catalytic system involving bis(4-chlorophenyl) sulfoxide/ReOCl3 (PPh3) 2 (10 mol%) is noted for its efficacy, with bis(4-chlorophenyl) sulfide as a by-product, which can be reused in other reactions or reoxidized for repeated use, demonstrating a cycle of utility in catalytic processes (Sousa et al., 2013).
Synthesis of Diarylmethyl Sulfur and Selenium Compounds
The chemical under discussion is also relevant in the synthesis of symmetrical and unsymmetrical diarylmethyl sulfur and selenium compounds. This synthesis process, involving sodium borohydride in ethanol–DMF for E–E bond cleavage, highlights the versatility of this compound in creating a range of compounds with potential applications in various fields of chemistry and materials science. The method provides satisfactory yield and showcases the compound's utility in generating structurally complex molecules (Bhasin et al., 2004).
Environmental Applications
The compound has been utilized in environmental science, particularly in the development of new methodologies for the extraction and determination of pollutants in water samples. A novel application involves its use in dispersive liquid-phase microextraction techniques for preconcentrating and determining dicofol and its degradation products in water samples. This showcases the compound's role in advancing environmental monitoring and pollution assessment efforts, contributing to the detection and analysis of hazardous substances in aquatic environments (Li et al., 2010).
Material Science and Polymer Chemistry
In the realm of materials science, this compound contributes to the development of high-performance materials, such as transparent aromatic polyimides. These polyimides, synthesized from thiophenyl-substituted benzidines, exhibit high refractive indices and small birefringences along with good thermomechanical stabilities. The compound's involvement in creating materials with such desirable optical and mechanical properties underscores its importance in advancing technologies for optics, electronics, and aerospace applications (Tapaswi et al., 2015).
Safety and Hazards
特性
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3OS/c21-16-5-1-14(2-6-16)20(24,15-3-7-17(22)8-4-15)13-25-19-11-9-18(23)10-12-19/h1-12,24H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVUNLUEGXMDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CSC2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[2-(cyclohexylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2943869.png)



![4-[2-(2-fluorobenzyl)-2H-tetrazol-5-yl]benzoic acid](/img/structure/B2943874.png)
![(E)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(2-methoxyphenyl)acrylamide](/img/structure/B2943875.png)
![N-[4-(methylsulfonyl)phenyl]-3-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B2943879.png)


![4-bromo-2-{(E)-[(2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2943887.png)
![1-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2943888.png)
